molecular formula C25H27N3O2 B14092792 N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine

N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine

Cat. No.: B14092792
M. Wt: 401.5 g/mol
InChI Key: GYUUIHLDVIQPSI-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-(2-methoxyphenyl)piperazine under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(2-methoxyphenyl)piperazin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C25H27N3O2/c1-29-25-13-6-5-12-24(25)27-14-16-28(17-15-27)26-19-22-10-7-11-23(18-22)30-20-21-8-3-2-4-9-21/h2-13,18-19H,14-17,20H2,1H3/b26-19+

InChI Key

GYUUIHLDVIQPSI-LGUFXXKBSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.